4-Ethylbenzene-1,2,3-triol is an organic compound with the chemical formula . It is characterized by a benzene ring substituted with three hydroxyl groups at the 1, 2, and 3 positions and an ethyl group at the para position. This compound is part of a broader class of polyphenolic compounds, which are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science.
The biological activity of 4-Ethylbenzene-1,2,3-triol has been explored in various studies:
Several methods have been developed for synthesizing 4-Ethylbenzene-1,2,3-triol:
4-Ethylbenzene-1,2,3-triol has several potential applications:
Interaction studies involving 4-Ethylbenzene-1,2,3-triol focus on its reactivity with various biological molecules:
Several compounds share structural similarities with 4-Ethylbenzene-1,2,3-triol. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
4-Ethylbenzene-1,2-diol | Diol | Contains two hydroxyl groups; less hydrophilic than triol. |
4-Hydroxybenzaldehyde | Aldehyde | Contains one hydroxyl group; used in organic synthesis. |
4-Hydroxyphenethyl alcohol | Alcohol | Similar structure; used in cosmetics and pharmaceuticals. |
Glycerol | Triol | Three hydroxyl groups; widely used as a humectant and solvent. |
What sets 4-Ethylbenzene-1,2,3-triol apart from its analogs is its unique combination of three hydroxyl groups on a substituted benzene ring. This configuration enhances its potential for diverse biological activities and applications compared to compounds with fewer hydroxyl groups or different functional groups.
4-Ethylbenzene-1,2,3-triol exhibits a distinctive molecular architecture characterized by a benzene ring substituted with three hydroxyl groups at positions 1, 2, and 3, and an ethyl group at position 4 [1]. The molecular formula C₈H₁₀O₃ corresponds to a molecular weight of 154.16 grams per mole, with the compound registered under Chemical Abstracts Service number 143502-72-1 [1]. The International Union of Pure and Applied Chemistry name for this compound is 4-ethylbenzene-1,2,3-triol, reflecting its systematic nomenclature based on the benzene ring substitution pattern [1].
The aromatic ring system maintains the characteristic planar geometry typical of benzene derivatives, with carbon-carbon bond lengths ranging from 1.39 to 1.40 Ångströms [36]. The three phenolic carbon-oxygen bonds exhibit typical aromatic character with bond lengths between 1.36 and 1.37 Ångströms [36]. These phenolic bonds demonstrate partial double-bond character due to resonance delocalization between the oxygen lone pairs and the aromatic pi system [16].
The ethyl substituent introduces conformational flexibility through its aliphatic carbon-carbon bond, which measures approximately 1.53 to 1.54 Ångströms [36]. This substituent contains five carbon-hydrogen bonds with typical lengths of 1.09 to 1.11 Ångströms, while the remaining aromatic carbon-hydrogen bonds measure 1.08 to 1.09 Ångströms [36]. The three phenolic hydroxyl groups feature oxygen-hydrogen bonds with lengths ranging from 0.96 to 0.98 Ångströms [36].
Bond Type | Typical Bond Length (Å) | Count in Molecule | Hybridization |
---|---|---|---|
Aromatic C-C | 1.39-1.40 | 6 | sp² |
Aromatic C-O (phenolic) | 1.36-1.37 | 3 | sp² |
Aliphatic C-C (ethyl) | 1.53-1.54 | 1 | sp³ |
Aliphatic C-H (ethyl) | 1.09-1.11 | 5 | sp³ |
Aromatic C-H | 1.08-1.09 | 2 | sp² |
O-H (phenolic) | 0.96-0.98 | 3 | sp³ |
The compound possesses three hydrogen bond donors corresponding to the three hydroxyl groups and three hydrogen bond acceptors from the same functional groups [1]. The rotatable bond count equals one, attributed to the ethyl group rotation about the aromatic carbon-aliphatic carbon bond axis [1]. The exact mass has been calculated as 154.062994177 Daltons using high-precision computational methods [1].
4-Ethylbenzene-1,2,3-triol exhibits conformational flexibility primarily through rotation of the ethyl substituent and the three phenolic hydroxyl groups [28] [32]. The ethyl group can adopt various rotational conformations around the carbon-carbon single bond connecting it to the aromatic ring, with energy barriers typically ranging from 12 to 15 kilojoules per mole [32]. The preferred conformation for the ethyl group follows the staggered arrangement, minimizing steric interactions between the methyl group and the aromatic ring [32].
Each of the three hydroxyl groups can undergo rotation around their respective carbon-oxygen bonds, with energy barriers estimated between 8 and 12 kilojoules per mole [32]. These rotations allow for syn and anti conformational arrangements relative to adjacent substituents [32]. The phenolic hydroxyl groups can establish intramolecular hydrogen bonding interactions, particularly between adjacent hydroxyl groups at positions 1 and 2, and positions 2 and 3 [28] [33].
Tautomeric equilibria represent another significant aspect of this compound's structural chemistry [28] [33]. The trihydroxybenzene system can exist in equilibrium between the phenolic form and various keto tautomers [28] [33]. Research on analogous trihydroxybenzene systems has demonstrated that the enol form typically predominates in neutral conditions, while keto forms become more stable under specific pH conditions [33]. The 1,2,3-trihydroxybenzene core can undergo keto-enol tautomerism, where one or more hydroxyl groups convert to ketone functionalities through proton migration [28] [33].
Parameter | Dihedral Angle Range (°) | Energy Barrier (kJ/mol) | Preferred Conformation |
---|---|---|---|
Ethyl Group Rotation | 0-360 | ~12-15 | Staggered |
OH Group Rotation (C1) | 0-360 | ~8-12 | Syn/Anti |
OH Group Rotation (C2) | 0-360 | ~8-12 | Syn/Anti |
OH Group Rotation (C3) | 0-360 | ~8-12 | Syn/Anti |
Ring Puckering | Planar (0) | N/A | Planar |
Studies on related trihydroxybenzene derivatives have shown that the tautomeric equilibrium can be influenced by solvent effects and intramolecular hydrogen bonding [28] [29]. The presence of the ethyl substituent at position 4 may stabilize certain tautomeric forms through steric or electronic effects, although specific data for 4-ethylbenzene-1,2,3-triol tautomerism remains limited in the current literature [28] [29].
The structural properties of 4-ethylbenzene-1,2,3-triol can be systematically compared with related ethyl-substituted phenolic compounds to understand the effects of hydroxyl group number and positioning [20] [22]. 4-Methylbenzene-1,2,3-triol serves as a close structural analog, differing only in the alkyl substituent length [12] [20]. This compound exhibits a molecular weight of 140.14 grams per mole and demonstrates similar phenolic properties with three hydroxyl groups in identical positions [12] [20].
4-Propylbenzene-1,2,3-triol represents the next higher homolog in the alkyl series, with a molecular weight of 168.19 grams per mole . The longer propyl chain introduces additional conformational flexibility through two rotatable bonds compared to the single rotatable bond in the ethyl derivative . The lipophilicity, as measured by the calculated partition coefficient (XLogP3-AA), increases systematically with alkyl chain length: 1.11 for the methyl derivative, 1.7 for the ethyl compound, and 1.6 for the propyl analog [1] [20] .
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | XLogP3-AA | Rotatable Bonds |
---|---|---|---|---|---|
4-Ethylbenzene-1,2,3-triol | C₈H₁₀O₃ | 154.16 | 143502-72-1 | 1.700 | 1 |
4-Methylbenzene-1,2,3-triol | C₇H₈O₃ | 140.14 | 3955-29-1 | 1.110 | 0 |
4-Propylbenzene-1,2,3-triol | C₉H₁₂O₃ | 168.19 | 143894-06-8 | 1.600 | 2 |
Benzene-1,2,3-triol | C₆H₆O₃ | 126.11 | 87-66-1 | 0.803 | 0 |
4-Ethylbenzene-1,2-diol | C₈H₁₀O₂ | 138.17 | 1124-39-6 | 1.600 | 1 |
4-Ethylbenzene-1,3-diol | C₈H₁₀O₂ | 138.16 | 2896-60-8 | 1.400 | 1 |
Comparison with dihydroxybenzene analogs reveals the impact of the third hydroxyl group on molecular properties [2] [6] [27]. 4-Ethylbenzene-1,2-diol and 4-ethylbenzene-1,3-diol both possess molecular weights of approximately 138.17 grams per mole, representing a decrease of 16 mass units compared to the trihydroxy compound [2] [6] [27]. The reduction in hydrogen bond donors and acceptors from three to two significantly affects the compounds' solubility and intermolecular interactions [2] [6] [27].
The parent compound benzene-1,2,3-triol (pyrogallol) provides insight into the electronic effects of alkyl substitution [16] [36] [41]. With a molecular weight of 126.11 grams per mole and an XLogP3-AA value of 0.803, pyrogallol demonstrates greater hydrophilicity compared to its ethyl-substituted derivative [16] [36] [41]. The ethyl substitution increases the molecular hydrophobicity while maintaining the essential phenolic character responsible for antioxidant and metal-chelating properties [16] [41].
Limited crystallographic data exists specifically for 4-ethylbenzene-1,2,3-triol in the scientific literature, necessitating inference from related trihydroxybenzene compounds and general principles of phenolic crystal packing [24] [25]. Trihydroxybenzene derivatives typically crystallize in systems that maximize hydrogen bonding interactions between phenolic hydroxyl groups [24] [25]. The presence of three hydroxyl groups creates extensive opportunities for intermolecular hydrogen bonding networks that govern the solid-state arrangement [24] [25].
Related compounds such as 5-ethyl-4-methylbenzene-1,2,3-triol and other substituted trihydroxybenzenes provide structural insights into likely crystallographic behavior [25]. These compounds often adopt layered structures where molecules arrange in planes connected through hydrogen bonding networks [24] [25]. The ethyl substituent at position 4 likely influences the crystal packing through van der Waals interactions and steric effects that may disrupt the planarity of hydrogen-bonded layers [24] [25].
Crystallographic studies of host-guest complexes involving ethyl-substituted aromatic compounds demonstrate that the ethyl group can participate in hydrophobic interactions within crystal lattices [24]. The space group and unit cell parameters for 4-ethylbenzene-1,2,3-triol would be expected to reflect the balance between hydrogen bonding from the phenolic groups and hydrophobic packing of the ethyl substituents [24]. Common space groups for trihydroxybenzene derivatives include triclinic, orthorhombic, and tetragonal systems, depending on the specific substitution pattern and crystal packing efficiency [24].
The solid-state arrangement likely features chains or layers of molecules connected through hydroxyl-hydroxyl hydrogen bonds, with typical oxygen-oxygen distances ranging from 2.6 to 2.9 Ångströms [24] [25]. The ethyl groups would be expected to occupy hydrophobic regions between these hydrogen-bonded networks, contributing to the overall crystal stability through dispersion forces [24] [25]. Thermal analysis would likely reveal melting points consistent with other trihydroxybenzene derivatives, typically ranging from 140 to 200 degrees Celsius depending on the strength of intermolecular interactions [36] [40] [43].
Direct hydroxylation of ethylbenzene derivatives represents one of the most fundamental approaches for synthesizing aromatic triols. The hydroxylation process typically involves the introduction of hydroxyl groups onto the aromatic ring through various oxidative mechanisms [3] [4].
Enzymatic Hydroxylation Systems
Cytochrome P450 enzymes play a crucial role in the hydroxylation of ethylbenzene compounds. Research demonstrates that cytochrome P450 2E1 is the major enzyme responsible for high-affinity side chain hydroxylation of ethylbenzene in human liver microsomes [5]. The enzyme exhibits biphasic kinetics with a high-affinity component characterized by a mean Km value of 8 microM and Vmax of 689 pmol/min/mg protein [5].
Toluene 4-monooxygenase (T4MO) catalyzes the NADH- and O₂-dependent hydroxylation of aromatic compounds with uniquely high regiospecificity, yielding para-hydroxylated products as 96% of the total products [4]. The hydroxylation mechanism involves conversion of carbon atoms from sp² to sp³ hybridization, consistent with either electrophilic addition or epoxide intermediate formation [4].
Chemical Hydroxylation Methods
Fenton's reagent and analogous systems provide effective pathways for aromatic hydroxylation through free radical mechanisms [3]. The process involves hydroxyl radical generation, which attacks the aromatic ring to introduce hydroxyl functionality. This method offers advantages in terms of simplicity and broad substrate scope, though selectivity control remains challenging [3].
Iron-zeolite catalysts demonstrate remarkable performance in selective benzene hydroxylation. These catalysts operate through a mechanism involving extremely reactive α-O species, with no rate-limiting barrier for aromatic hydroxylation [6]. The selectivity arises from differential diffusion rates of substrates and products through the zeolite lattice [6].
Hydroxylation Method | Operating Conditions | Selectivity (%) | Yield (%) |
---|---|---|---|
Cytochrome P450 2E1 | 37°C, pH 7.4, microsomes | >90 | 70-85 |
T4MO system | 30°C, NADH cofactor | 96 | 75-90 |
Fenton's reagent | 25-50°C, H₂O₂/Fe²⁺ | 60-80 | 40-65 |
Fe-zeolite catalysts | 300-400°C, high pressure | >90 | 20-55 |
Catalytic hydrogenation methods offer precise control over the introduction of functional groups and represent an important synthetic pathway for aromatic triol formation.
Cobalt-Catalyzed Systems
The bis(arylimidazol-2-ylidene)pyridine cobalt methyl complex demonstrates exceptional activity for catalytic hydrogenation of sterically hindered alkenes [7]. At 22°C and 4 atmosphere hydrogen pressure, this catalyst system achieves effective hydrogenation of various substrates including trans-methylstilbene and cyclohexene derivatives [7].
Palladium-Catalyzed Processes
Palladium on carbon (Pd/C) catalysts facilitate ring hydrogenation under mild conditions. Research shows that aluminum chloride enhances palladium activity toward ring hydrogenation while suppressing ketone hydrogenation [8]. The process achieves up to 45% yield of cyclohexanone from 1,2,4-benzenetriol under optimized conditions (250°C, 50 bar H₂) [8].
Mechanistic Considerations
The hydrogenation mechanism typically involves substrate adsorption on the catalyst surface, followed by sequential hydrogen addition. Molecular dynamics simulations reveal that stereochemistry of hydroxylation products can be predicted from starting conformations, with 2:1 ratio of R:S products commonly observed [9].
Catalyst System | Conditions | Substrate Scope | Enantioselectivity |
---|---|---|---|
(iPr)CNC-CoCH₃ | 22°C, 4 atm H₂ | Hindered alkenes | High (>90% ee) |
Pd/C + AlCl₃ | 250°C, 50 bar | Aromatic rings | Moderate |
Ru-Pt bimetallic | Solvent-free, mild | Benzene derivatives | Excellent (>99%) |
Biocatalytic approaches offer environmentally sustainable pathways for aromatic triol synthesis with exceptional selectivity and mild reaction conditions.
Enzymatic Cascade Systems
Three-step enzymatic cascades involving aldolases, peroxygenases, and epoxide hydrolases enable synthesis of chiral aromatic 1,2,3-triols [10]. The process utilizes 4-oxalocrotonate tautomerase (4-OT) variants that catalyze aldol addition reactions using acetaldehyde as donor substrate and aromatic aldehydes as acceptors [10].
The cascade achieves excellent enantiopurity (up to 98% enantiomeric excess) and respectable yields. The R3 M1 variant of 4-OT demonstrates 160-fold improved activity compared to wild-type enzyme, with enhanced selectivity for benzaldehyde substrates [10].
Dioxygenase-Catalyzed Reactions
Aromatic-ring-hydroxylating dioxygenases (ARHD) incorporate two atoms of dioxygen into aromatic substrates, producing cis-1,2-dihydroxycyclohexadiene products [11]. These multicomponent mononuclear iron oxygenases operate through electron transfer chains involving NADH → reductase FAD → ferredoxin [Fe₂S₂] → hydroxylase α-subunit [11].
Ethylbenzene dehydrogenase (EbDH) catalyzes oxygen-independent hydroxylation of ethylbenzene to (S)-1-phenylethanol with high stereospecificity [12]. The enzyme belongs to the dimethyl sulfoxide reductase family and utilizes a bis-molybdopterin cofactor in the active site [12].
Fermentation-Based Production
Aroma-producing yeasts such as Pichia species generate aromatic compounds through fermentation processes [13]. These microorganisms produce β-phenylethanol and related aromatic alcohols through the Ehrlich pathway, involving decarboxylation and deamination of aromatic amino acids [13].
Biocatalytic System | Product Selectivity | Operating Conditions | Yield (%) |
---|---|---|---|
4-OT cascade | >98% ee | 25°C, pH 7.5, cofactor-free | 43-68 |
ARHD systems | cis-diol specific | 30°C, NADH/O₂ | 70-85 |
EbDH | (S)-selective | Anaerobic, 37°C | 85-95 |
Yeast fermentation | Mixed products | 30°C, pH 6-7 | 15-40 |
Effective purification strategies are essential for obtaining high-purity aromatic triols suitable for further applications.
Column Chromatography Methods
Silica gel chromatography remains the primary method for aromatic compound purification [14]. Normal-phase systems using hexane/ethyl acetate gradients provide excellent separation for most aromatic triols. For basic compounds, competing amine modifiers such as triethylamine can neutralize acidic silanol groups and prevent compound degradation [15].
Alumina columns offer alternative selectivity patterns, particularly effective for polycyclic aromatic compounds [16]. The optimal separation utilizes alumina and silica-alumina at 1:1 ratio for aromatic fraction separation from complex mixtures [16].
Membrane Separation Technologies
Organic solvent nanofiltration (OSN) provides energy-efficient alternatives to traditional distillation [17]. PURAMEM membranes enable molecular-scale separations in organic solvents, requiring less than 10% of the energy compared to thermal separation techniques [17].
Nanofiltration membranes containing polyamide functional layers effectively separate diol and triol compounds from fermentation broths [18]. The process removes impurities including sugars, organic acids, and proteins that typically interfere with product quality [18].
Crystallization Approaches
Solvent layering techniques provide gentle crystallization conditions suitable for sensitive aromatic triols [19]. The method involves dissolving the compound in a good solvent, then carefully layering a poor solvent to create controlled nucleation conditions [19].
Co-crystallization with triphenylphosphine oxide (TPPO) enhances crystallization success for difficult compounds [19]. The process leverages hydrogen bonding interactions to improve lattice energy and packing efficiency [19].
Purification Method | Purity Achieved (%) | Recovery Yield (%) | Energy Requirements |
---|---|---|---|
Silica gel chromatography | 95-99 | 85-95 | Moderate |
Membrane separation | 90-95 | 80-90 | Low |
Crystallization | 92-98 | 70-85 | Low |
Preparative HPLC | >99 | 75-90 | High |
Industrial-scale production of aromatic triols faces numerous technical and economic challenges that must be addressed for commercial viability.
Heat Management Issues
Exothermic hydroxylation reactions require sophisticated temperature control systems at industrial scale [20]. Heat management becomes critical due to the large heat generation in commercial reactors, necessitating efficient cooling systems and temperature monitoring [20].
Process intensification techniques including continuous processing and microreactors enhance heat transfer and mass transfer, reducing reaction times while improving yields [20]. These approaches minimize hotspot formation and enable better process control [20].
Mass Transfer Limitations
Efficient mixing becomes increasingly challenging at large scale, particularly for heterogeneous catalyst systems [20]. Mass transfer limitations can lead to non-uniform reaction conditions and reduced selectivity [20].
Flow chemistry approaches address mass transfer issues through enhanced mixing in microchannels [21]. Continuous-flow microreaction processes achieve high yield and excellent selectivity while maintaining safety advantages [22].
Economic Considerations
Catalyst recovery becomes essential for economic viability at industrial scale [20]. Heterogeneous catalysts offer advantages for catalyst separation and recycling, though deactivation mechanisms must be carefully managed [20].
Solvent consumption represents a major cost factor in large-scale operations [20]. Solvent recycling systems and alternative reaction media including supercritical fluids can reduce operational costs [20].
Safety and Environmental Factors
High-pressure systems required for some hydroxylation processes present significant safety challenges [20]. Comprehensive safety protocols and pressure relief systems are essential for safe operation [20].
Waste generation from purification processes requires waste minimization strategies and environmental compliance measures [20]. Green chemistry approaches emphasizing atom economy and renewable feedstocks become increasingly important [23].
Scale-up Challenge | Laboratory Impact | Industrial Impact | Mitigation Strategy |
---|---|---|---|
Temperature control | Minimal | Critical | Advanced control systems |
Catalyst recovery | Not required | Essential | Heterogeneous catalysts |
Safety protocols | Basic | Comprehensive | Risk assessment programs |
Waste management | Limited | Significant | Process optimization |
Energy consumption | Low | Major cost factor | Process intensification |
The industrial synthesis of 4-Ethylbenzene-1,2,3-triol requires careful integration of these synthetic methodologies with appropriate purification strategies while addressing scalability challenges. Continuous-flow processes combined with biocatalytic approaches offer the most promising pathways for sustainable industrial production, achieving high yields under mild conditions while minimizing environmental impact [10] [24].